molecular formula C16H15ClFNO3 B4040202 N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenoxy)propanamide

N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenoxy)propanamide

Cat. No.: B4040202
M. Wt: 323.74 g/mol
InChI Key: RXHXGPUTPRWRNV-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-2-(4-fluorophenoxy)propanamide is a synthetic amide derivative featuring a propanamide backbone substituted with a 5-chloro-2-methoxyphenyl group and a 4-fluorophenoxy moiety. This compound is part of a broader class of phenoxyacetamide derivatives, which are often explored for their biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The chloro and methoxy substituents on the phenyl ring, combined with the fluorophenoxy group, suggest tailored electronic and steric properties that may influence its pharmacological profile.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO3/c1-10(22-13-6-4-12(18)5-7-13)16(20)19-14-9-11(17)3-8-15(14)21-2/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHXGPUTPRWRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)Cl)OC)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenoxy)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxyaniline and 4-fluorophenol.

    Formation of Intermediate: The 5-chloro-2-methoxyaniline is reacted with a suitable acylating agent to form an intermediate amide.

    Coupling Reaction: The intermediate amide is then coupled with 4-fluorophenol under appropriate conditions, such as the presence of a base and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenoxy)propanamide would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related propanamide derivatives, focusing on substituent effects, synthesis, and biological activity.

Structural Analogues and Substituent Effects

Compound Name Substituents Key Structural Differences vs. Target Compound Biological Activity/Notes
Target Compound 5-Chloro-2-methoxyphenyl; 4-fluorophenoxy Reference compound Likely optimized for electronic balance (Cl: EWG; OMe: EDG)
N-(4-Fluorobenzyl)-2-[(2,4-dichlorophenyl)sulfonyl]propanamide (21b) 4-Fluorobenzyl; 2,4-dichlorophenylsulfonyl Sulfonyl group instead of phenoxy; lacks methoxy Synthesized as a Pseudomonas inhibitor; sulfonyl enhances stability
N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-quinazolinon-2-yl)thio]propanamide (14) 4-Chlorophenyl; quinazolinone-thio Thioether linkage; complex heterocyclic core 19% MGI (antitumor activity); chloro > fluoro in activity
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide 3-Chlorophenethyl; 4-isobutylphenyl Isobutyl group (lipophilic); phenethylamine linkage Ibuprofen derivative; potential NSAID activity
N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide 5-Amino-2-fluorophenyl; 4-methoxyphenoxy Amino group increases solubility; methoxy vs. chloro Unspecified activity; amino may enhance hydrogen bonding

Key Observations:

  • Halogen Effects: Chloro substituents (e.g., in compound 14 ) often confer higher bioactivity than fluoro in analogous positions, likely due to increased lipophilicity and van der Waals interactions.
  • Phenoxy vs. Sulfonyl/Sulfonamide Groups: The 4-fluorophenoxy group in the target compound may offer a balance between electron-withdrawing (fluoro) and donating (phenoxy) effects, whereas sulfonyl groups (e.g., in 21b ) improve metabolic stability.
  • Methoxy Substitution: The 2-methoxy group in the target compound may sterically hinder interactions compared to unsubstituted or amino-substituted analogs (e.g., ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenoxy)propanamide
Reactant of Route 2
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N-(5-chloro-2-methoxyphenyl)-2-(4-fluorophenoxy)propanamide

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